molecular formula C14H22N4O2 B12773212 Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate CAS No. 164468-03-5

Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate

Cat. No.: B12773212
CAS No.: 164468-03-5
M. Wt: 278.35 g/mol
InChI Key: BFTZCGRLTNYKMF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate is a complex organic compound that features a piperazine ring substituted with a pyrimidyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate typically involves the reaction of 2-pyrimidyl-substituted piperazine with ethyl 3-bromobutanoate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: A compound with similar pyrimidyl groups but a different core structure.

    Pyridinium Salts: Compounds with a pyridine ring that share some chemical properties with Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate.

Uniqueness

This compound is unique due to its combination of a piperazine ring and a pyrimidyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

164468-03-5

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

ethyl 3-(4-pyrimidin-2-ylpiperazin-1-yl)butanoate

InChI

InChI=1S/C14H22N4O2/c1-3-20-13(19)11-12(2)17-7-9-18(10-8-17)14-15-5-4-6-16-14/h4-6,12H,3,7-11H2,1-2H3

InChI Key

BFTZCGRLTNYKMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1CCN(CC1)C2=NC=CC=N2

Origin of Product

United States

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